molecular formula C16H30SSn B031521 2-(Tributylstannyl)thiophene CAS No. 54663-78-4

2-(Tributylstannyl)thiophene

Cat. No.: B031521
CAS No.: 54663-78-4
M. Wt: 373.2 g/mol
InChI Key: UKTDFYOZPFNQOQ-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)thiophene is an organotin compound with the molecular formula C16H30SSn. It is a colorless liquid that is primarily used in organic synthesis, particularly in the Stille coupling reaction. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules .

Preparation Methods

2-(Tributylstannyl)thiophene can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromothiophene with tributyltin chloride in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction conditions include heating the mixture to a temperature of around 95°C and using anhydrous solvents to ensure the purity of the product .

Chemical Reactions Analysis

2-(Tributylstannyl)thiophene undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(Tributylstannyl)thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(Tributylstannyl)thiophene can be compared with other organotin compounds, such as:

The uniqueness of this compound lies in its thiophene ring, which imparts specific electronic properties that can be advantageous in certain synthetic applications.

Properties

IUPAC Name

tributyl(thiophen-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3S.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTDFYOZPFNQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381420
Record name 2-(Tributylstannyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54663-78-4
Record name 2-(Tributylstannyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Tri-n-butylstannyl)thiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 8.4 g of thiophene in 200 ml of ether is stirred, cooled to 0° C. under nitrogen while 48.0 g of butyl lithium is added dropwise via syringe. After stirring for 1 hour, the reaction mixture is cooled to -78° C. and 35.0 ml of tributyl tin chloride is added dropwise via syringe. Following stirring at room temperature for 30 minutes, the reaction mixture is quenched with 60 ml of water, poured over crushed ice and extracted with ether (3×200 ml). The organic layer is dried and evaporated in vacuo to give 46.2 g of the desired product as a residue.
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Name
tributyl tin chloride
Quantity
35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution (10 mL) of 2-bromothiophene (1.0 g) in tetrahydrofuran was cooled to −70° C., and a 1.6 mol/L solution (4.2 mL) of n-butyllithium in hexane was added dropwise. After stirring at the same temperature for 30 min, tributyltin chloride (2.1 g) was added dropwise. After further stirring for 1 hr, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residual oil (2.4 g) containing the title compound was used for the next step without purification.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
tributyltin chloride
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Thiophene (2.0 g, 12 mmol) was dissolved in anhydrous THF (20 mL) and n-BuLi (9.52 mL, 23.8 mmol, 2.5 M in hexane) slowly added at −30° C. under nitrogen flow. After stirring for 1 hour, tributyltin chloride (7.75 mL, 23.8 mmol) was added. After heating to room temperature, followed by stirring for 3 hours, the reaction was terminated. The produced compound was extracted with n-hexane and distilled water, dried with anhydrous MgSO4 and filtered under reduced pressure. The final product tributyl-2-thienylstannane (2.5 g, yield: 46%) was obtained by column chromatography (neutral alumina, n-hexane). The product was used in the next step after removing the solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
9.52 mL
Type
reactant
Reaction Step Three
Name
tributyltin chloride
Quantity
7.75 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tributylstannyl)thiophene
Reactant of Route 2
Reactant of Route 2
2-(Tributylstannyl)thiophene

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